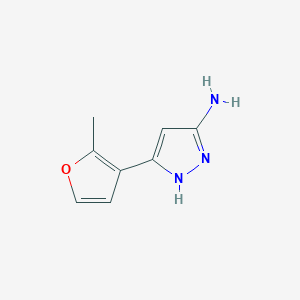

3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

5-(2-methylfuran-3-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H9N3O/c1-5-6(2-3-12-5)7-4-8(9)11-10-7/h2-4H,1H3,(H3,9,10,11) |

InChI Key |

QCYKAHHHXZBTIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C2=CC(=NN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methylfuran 3 Yl 1h Pyrazol 5 Amine and Analogues

Classical Synthetic Routes to Pyrazole-Furan Systems

The synthesis of molecules incorporating both pyrazole (B372694) and furan (B31954) moieties often relies on well-established reaction classes that build one heterocycle upon a pre-existing version of the other. These classical routes are characterized by their stepwise nature, allowing for controlled construction of the final scaffold.

Cyclocondensation Reactions Involving Furan Precursors

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netambeed.comresearchgate.net To generate a pyrazole-furan system via this route, the necessary precursor is a furan derivative bearing a 1,3-dicarbonyl functionality.

The synthesis typically begins with a functionalized furan, such as a furan-3-carboxylic acid ester. google.com This ester can be elaborated into a furan-containing β-ketoester through reactions like the Claisen condensation. For instance, reacting a methyl furan-3-carboxylate with a suitable ketone in the presence of a strong base (e.g., sodium ethoxide) can generate the corresponding 1-(furan-3-yl)-1,3-butanedione. This furan-1,3-dicarbonyl then serves as the C3 building block for the pyrazole ring. The subsequent reaction with hydrazine proceeds via initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring attached to the furan core. The regioselectivity of this reaction can be influenced by the substituents on both the furan ring and the dicarbonyl moiety, as well as the reaction conditions. researchgate.net

Condensation Reactions with Hydrazine Derivatives

The reaction of various precursors with hydrazine and its substituted derivatives is the most common and direct method for forming the pyrazole ring. ambeed.comresearchgate.net Beyond 1,3-dicarbonyls, other functionalized furan precursors can be employed. These include furan-containing α,β-unsaturated ketones (chalcones), β-ketonitriles, and acetylenic ketones. researchgate.netchemicalbook.commdpi.com

The reaction of a furan-substituted chalcone (B49325) with hydrazine typically yields a pyrazoline intermediate, which must then be oxidized to form the aromatic pyrazole. researchgate.net A more direct route to functionalized pyrazoles involves the use of furan-containing β-ketonitriles. This method is particularly relevant for the synthesis of 5-aminopyrazoles. The mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon to form a hydrazone. This is followed by a subsequent intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading directly to the formation of the 5-aminopyrazole ring system. chemicalbook.commdpi.com This approach is highly efficient and avoids the need for a separate oxidation step.

| Precursor Type | Hydrazine Reactant | Resulting Scaffold | Key Features |

| Furan-1,3-dicarbonyl | Hydrazine / Substituted Hydrazine | 3/5-(Furan-yl)pyrazole | Classical Knorr synthesis; regioselectivity can be an issue. |

| Furan-β-ketonitrile | Hydrazine | 5-Amino-3-(furan-yl)pyrazole | Direct route to 5-aminopyrazoles; high efficiency. chemicalbook.commdpi.com |

| Furan-α,β-unsaturated ketone | Hydrazine | 3/5-(Furan-yl)pyrazoline | Requires subsequent oxidation to form the pyrazole. researchgate.net |

| Furan-acetylenic ketone | Hydrazine / Substituted Hydrazine | 3/5-(Furan-yl)pyrazole | Direct formation of the pyrazole ring; can produce regioisomeric mixtures. researchgate.net |

Multicomponent Reaction Strategies for Pyrazole-Furan Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.netresearchgate.netshareok.org Several MCRs have been developed for the synthesis of pyrazole derivatives, and these can be adapted to create pyrazole-furan scaffolds.

A common four-component strategy for synthesizing highly substituted pyrazoles involves the reaction of an aldehyde, a β-ketoester, malononitrile, and a hydrazine. researchgate.net To apply this to a pyrazole-furan system, a furan-containing aldehyde, such as furan-2-carbaldehyde or a derivative, can be used as one of the starting materials. The reaction sequence typically involves an initial Knoevenagel condensation between the furan aldehyde and malononitrile, followed by a Michael addition of the β-ketoester enolate. The resulting intermediate then undergoes cyclization with hydrazine to form a densely functionalized pyrazole ring fused or appended with other cyclic structures, often a pyran ring, resulting in pyrano[2,3-c]pyrazole derivatives. researchgate.netshareok.org A recent study detailed a one-pot approach for the synthesis of pyrazolo furan-2(5H)-one derivatives through the multicomponent condensation of a pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines, showcasing the utility of MCRs in linking different heterocyclic systems. nih.gov

Targeted Synthesis of 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine

The specific synthesis of the title compound requires a carefully planned sequence that first establishes the correctly substituted 2-methylfuran (B129897) precursor, followed by the construction of the 5-aminopyrazole ring.

Precursor Synthesis and Functionalization of Furan Rings

The key challenge in synthesizing 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine lies in obtaining the necessary 3-functionalized 2-methylfuran starting material. Standard electrophilic substitution reactions on 2-methylfuran, such as Friedel-Crafts acylation, predominantly occur at the C5 position due to the directing effect of the methyl group and the furan oxygen.

A more effective strategy involves starting with a compound that already possesses the desired 3-substitution pattern, such as methyl 2-methylfuran-3-carboxylate, the synthesis of which has been described in the literature. google.com This ester serves as a versatile handle for introducing the required functionality. A plausible synthetic sequence to obtain the direct precursor for the pyrazole ring, 3-(2-methylfuran-3-yl)-3-oxopropanenitrile, is as follows:

Saponification: The methyl 2-methylfuran-3-carboxylate is first hydrolyzed to 2-methylfuran-3-carboxylic acid using a base like sodium hydroxide, followed by acidic workup.

Acyl Chloride Formation: The resulting carboxylic acid is converted to the more reactive 2-methyl-3-furoyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Ketone Formation: The 3-acetyl-2-methylfuran intermediate can be formed from the acyl chloride. While various methods exist, a common approach involves reaction with an organometallic reagent like dimethylcadmium (B1197958) or using a specific acylation procedure.

β-Ketonitrile Synthesis: The final step is the conversion of 3-acetyl-2-methylfuran into the target β-ketonitrile. This can be achieved through a condensation reaction with a source of cyanide, such as ethyl cyanoacetate, in the presence of a strong base like sodium ethoxide. The base deprotonates the methyl group of the ketone, which then attacks the nitrile, followed by hydrolysis and decarboxylation to yield 3-(2-methylfuran-3-yl)-3-oxopropanenitrile.

An alternative, more direct approach would be a directed ortho metalation (DoM) strategy. This involves deprotonation of 2-methylfuran at the C3 position using a strong base like n-butyllithium, often in the presence of a directing group or under specific conditions that favor C3 lithiation over the more electronically favored C5 position. The resulting 3-lithio-2-methylfuran intermediate could then be quenched with an appropriate electrophile, such as acetonitrile, to directly form the β-ketonitrile precursor after workup, though this route is often challenging and requires careful optimization. uwindsor.ca

Pyrazole Ring Formation and Functionalization with Amine Group

With the key precursor, 3-(2-methylfuran-3-yl)-3-oxopropanenitrile, in hand, the final step is the construction of the 5-aminopyrazole ring. This is accomplished through a well-established cyclocondensation reaction with hydrazine (H₂NNH₂). chemicalbook.commdpi.com

The reaction mechanism proceeds in two distinct steps:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone moiety then acts as an internal nucleophile, attacking the carbon atom of the nitrile group. This 6-exo-dig cyclization is highly favorable and results in the formation of the five-membered pyrazole ring. A subsequent tautomerization yields the aromatic 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine.

Optimization of Reaction Conditions and Yield

The successful synthesis of complex heterocyclic compounds like 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine hinges on the meticulous optimization of reaction conditions to maximize yield and purity. Key parameters that are typically scrutinized include the choice of solvent, reaction temperature, nature and concentration of catalysts, and the stoichiometry of reactants.

Solvent selection plays a critical role. While a range of organic solvents like DMF, CH₃CN, THF, and MeOH might be screened, the optimal choice depends on reactant solubility and interaction with the reaction pathway. researchgate.net In some cases, increasing the reaction temperature can improve yields. For example, in a silver-catalyzed synthesis of trifluoromethylated pyrazoles, raising the temperature to 60 °C was found to be beneficial. mdpi.com Furthermore, the choice and amount of reagents, such as an oxidizing agent in an oxidative amidation, must be carefully calibrated. Screening different oxidants like TBHP and H₂O₂ at various equivalencies is a common strategy to find the ideal conditions that balance reaction completion with minimal side-product formation. researchgate.net An acceptable enhancement in yield was noted when increasing the equivalents of H₂O₂ from 5.0 to 10.0. researchgate.net

The following interactive table illustrates a typical optimization process for a key reaction step, based on methodologies reported for analogous pyrazole syntheses.

| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TBHP (5.0) | DMSO | 130 | 20 | 29 |

| 2 | TBHP (5.0) | DMF | 130 | 20 | 25 |

| 3 | H₂O₂ (5.0) | DMSO | 130 | 24 | Poor |

| 4 | H₂O₂ (10.0) | DMSO | 70 | 15 | 58 |

| 5 | H₂O₂ (10.0) | THF | 70 | 15 | 61 |

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer greater precision, efficiency, and sustainability. For the construction of pyrazole-furan scaffolds, methods such as metal-catalyzed cross-coupling, microwave-assisted synthesis, and strategies for controlling selectivity are particularly valuable.

Metal-Catalyzed Coupling Reactions in Pyrazole-Furan Synthesis

Transition-metal catalysis is a powerful tool for forming the carbon-carbon and carbon-heteroatom bonds necessary for constructing complex molecules like 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine. rsc.org These methods provide access to a wide range of functionalized pyrazoles, often in a single step from unfunctionalized precursors. rsc.orgresearchgate.net

Palladium (Pd) catalysts are widely used. For instance, a Pd-catalyzed Sonogashira coupling between a halogenated pyrazole (e.g., 4-iodo-1-phenyl-1H-pyrazol-3-ol) and a terminal alkyne can be used to install the necessary carbon framework that can be later cyclized to form the furan ring. nih.gov Another approach involves the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives to form N-arylpyrazoles. organic-chemistry.org

Silver (Ag) salts have also proven effective. A silver(I)-mediated 5-endo-dig cyclization of a 4-alkynyl-3-hydroxy-1H-pyrazole is a key step in an efficient route to the 2H-furo[2,3-c]pyrazole ring system. nih.gov Silver catalysts can also be employed in cycloaddition reactions; for example, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a direct route to the pyrazole core. organic-chemistry.org Furthermore, silver-catalyzed reactions of N′-benzylidene tolylsulfonohydrazides with β-ketoesters are used to produce trifluoromethylated pyrazoles. mdpi.com

Recent advances focus on the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized starting materials like halogenated pyrazoles. rsc.orgresearchgate.net Various transition metals, including rhodium and copper, have been utilized in these transformative reactions. mdpi.comorganic-chemistry.org A rhodium-catalyzed addition-cyclization of hydrazines with alkynes, for example, yields highly substituted pyrazoles under mild conditions. organic-chemistry.org

Microwave-Assisted Synthesis Approaches

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a key technology in modern synthetic chemistry, offering significant advantages over conventional heating methods. dergipark.org.trnih.gov By using microwave irradiation, reactions can often be completed in a fraction of the time, frequently with higher yields and improved purity. nih.gov

The synthesis of pyrazole derivatives is particularly amenable to microwave assistance. The reaction of arylhydrazines with 3-aminocrotonitrile to produce 1H-pyrazole-5-amines can be achieved in just 10 minutes under microwave irradiation, yielding moderate to excellent results. nih.gov Similarly, multi-component reactions benefit greatly from this technology. A one-pot, three-component synthesis of pyrazole scaffolds, which involved the reaction of an acetyl pyrazole with dimethylformamide–dimethylacetal followed by another reagent, was completed in 5-6 minutes at 150 °C under microwave conditions. nih.gov A three-component method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones was also developed using controlled microwave irradiation, highlighting short reaction times and convenient, chromatography-free product isolation. rsc.org

The efficiency of MAOS is often attributed to rapid, uniform heating of the reaction mixture, which can lead to different reaction outcomes or selectivities compared to conventional methods.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Pyrazole Synthesis from Hydrazine & α,β-Unsaturated Carbonyl | Several hours | 2-4 minutes | Significant | dergipark.org.tr |

| Three-Component Pyrazole Synthesis | Not specified | 6 minutes | High yields | nih.gov |

| Pyrazolopyridine Synthesis | 8-12 hours | 15-25 minutes | Often higher yields | nih.gov |

| 1H-Pyrazole-5-amine Synthesis | Longer heating time | 10 minutes | Moderate to excellent yields | nih.gov |

Chemo- and Regioselective Synthetic Strategies

The synthesis of substituted pyrazoles, particularly unsymmetrical ones like 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine, presents significant challenges in controlling chemo- and regioselectivity. Chemoselectivity involves differentiating between similar functional groups, while regioselectivity concerns the position at which a reaction occurs, a crucial factor when forming the pyrazole ring from unsymmetrical precursors.

A primary method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. mdpi.com If both the dicarbonyl and the hydrazine are unsymmetrical, two different regioisomeric pyrazoles can form. mdpi.com Achieving regioselectivity is therefore a major goal. One-pot procedures can be highly regio- and chemo-selective, allowing for the isolation of a single N¹-substituted pyrazole derivative. nih.gov However, comparing the outcome of a one-pot synthesis to a stepwise protocol can reveal insights into the factors governing the regiochemical outcome. nih.gov

Specific reaction types are known for their high regioselectivity. The 1,3-dipolar cycloaddition of diazo compounds with alkynes is an efficient method for preparing selectively substituted pyrazoles. thieme.de For example, the reaction of diazo compounds generated in situ from N-tosylhydrazones with unactivated bromovinyl acetals provides a cost-effective route to 3,5-disubstituted pyrazoles with high regioselectivity. thieme.de

Another advanced strategy involves the regioselective metalation of the pyrazole ring itself. nih.govacs.org Using specific reagents like TMPMgCl·LiCl, it is possible to deprotonate the pyrazole ring at a specific position, allowing for the subsequent introduction of an electrophile at that site only. This successive and selective functionalization enables the synthesis of fully substituted pyrazoles in a controlled manner. nih.govacs.org These methods are essential for ensuring that the desired isomer of a complex target molecule is produced efficiently.

Computational and Theoretical Chemistry Studies of 3 2 Methylfuran 3 Yl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For furan-pyrazole systems, these studies typically involve geometry optimization to find the most stable three-dimensional structure, followed by the calculation of various electronic properties. nih.govresearchgate.netnih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. nih.govresearchgate.netnih.gov For a molecule like 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine, a DFT analysis would typically be performed to optimize the molecular geometry and calculate reactivity descriptors. These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are derived from the energies of the frontier molecular orbitals and provide insight into the molecule's kinetic stability and reactivity. nih.gov

Table 1: Hypothetical Reactivity Descriptors for 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Parameter | Symbol | Formula | Calculated Value (a.u.) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Data Not Available |

| Electron Affinity | A | -ELUMO | Data Not Available |

| Chemical Hardness | η | (I-A)/2 | Data Not Available |

| Chemical Softness | S | 1/(2η) | Data Not Available |

| Electronegativity | χ | (I+A)/2 | Data Not Available |

| Electrophilicity Index | ω | χ2/(2η) | Data Not Available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov For 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine, the HOMO would likely be distributed over the electron-rich pyrazole (B372694) and furan (B31954) rings, particularly the amine group, while the LUMO would be spread across the conjugated system.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.govresearchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. nih.gov For 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the furan ring, as well as the amine group, highlighting these as potential sites for interaction.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov

Binding Affinity Prediction and Interaction Analysis

Docking simulations calculate a binding affinity or docking score, which estimates the strength of the interaction between the ligand and the target. A lower (more negative) score typically indicates a more favorable binding interaction. The analysis also details the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the target's active site.

Identification of Potential Biological Targets

By docking 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine against a library of known biological targets, it would be possible to identify potential proteins or enzymes with which it might interact. The pyrazole scaffold is a common feature in many biologically active compounds, including kinase inhibitors, suggesting that this compound could potentially target such enzymes. rsc.org However, without specific docking studies, any potential targets remain speculative.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

No specific research findings or data tables on the molecular dynamics of 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine are available in the reviewed scientific literature.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Property Optimization (MPO)

No specific QSAR or MPO studies featuring 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine have been identified in the reviewed scientific literature.

Structure Activity and Structure Reactivity Relationships of Pyrazole Furan Systems

Impact of Substitution Patterns on the Pyrazole (B372694) Ring on Activity

The pyrazole scaffold is a cornerstone in medicinal chemistry, and modifications to its substitution pattern are a primary strategy for modulating pharmacological activity. nih.govresearchgate.net The arrangement and nature of groups on the pyrazole ring directly influence the molecule's electronic properties, stability, and ability to interact with biological targets. researchgate.net

Role of the Amine Group at Position 5 (Pyrazol-5-amine)

The amine group at the C5 position of the pyrazole ring is a critical functional group that significantly influences the biological activity of this class of compounds. 5-Aminopyrazoles (5APs) are recognized for their high versatility in medicinal chemistry and serve as key starting materials for the synthesis of a wide array of bioactive fused heterocyclic systems, including pyrazolopyrimidines and pyrazolotriazines. nih.govresearchgate.net

The presence of the 5-amino group imparts specific hydrogen bonding capabilities, allowing these molecules to act as both hydrogen bond donors and acceptors. This feature is crucial for interaction with biological macromolecules such as enzymes and receptors. Consequently, 5-aminopyrazole derivatives have been successfully developed as kinase inhibitors (notably p38 MAPK and Bruton's tyrosine kinase), anticancer, antibacterial, antimalarial, and anti-inflammatory agents. nih.gov The strategic placement of the amine at position 5, as opposed to C3 or C4, often results in distinct pharmacological profiles, with 5APs showing broad utility against inflammatory and proliferative diseases. nih.gov

Effects of Substituents at N1 and N2 on Pyrazole Ring Stability and Reactivity

Substitutions at the N1 and N2 nitrogen atoms of the pyrazole ring have a profound impact on the molecule's stability, reactivity, and biological activity. For N-unsubstituted pyrazoles, a tautomeric equilibrium exists, which can influence how the molecule is recognized by a target. mdpi.com The N1-H group can act as a hydrogen bond donor, a feature that has been shown to be essential for the cytotoxic and antiproliferative activity in certain classes of pyrazole derivatives. nih.gov In some studies, the replacement of this hydrogen with alkyl or aryl moieties led to a complete loss of antiproliferative effects, highlighting the importance of an unsubstituted N1 position for specific activities. nih.gov

Conversely, strategic substitution at the N1 position can redirect the compound's biological profile. For instance, the introduction of a more complex substituent at N1 has been shown to confer anti-inflammatory activity to compounds that were otherwise inactive or cytotoxic. nih.gov However, in other molecular contexts, such as certain meprin inhibitors, the introduction of lipophilic groups like methyl or phenyl at the nitrogen resulted in a significant decrease in activity. nih.gov

The position of substitution is also critical. Studies on pyrazolo[4,3-c]pyridines revealed that the N1-substituted regioisomer was highly active, whereas the corresponding N2-regioisomer showed only modest inhibitory activity. researchgate.net This demonstrates that the precise location of the substituent dictates the molecule's three-dimensional orientation and its ability to engage with the target protein. The ratio of N1 to N2 alkylation during synthesis can be influenced by the nature of other ring substituents and the solvent used, which is a key consideration in designing these molecules. researchgate.net

Influence of the Furan (B31954) Moiety and its Methyl Substitution on Activity

Positional Isomerism of Furan Attachment (e.g., 2-methylfuran-3-yl vs. 5-methylfuran-2-yl)

While direct structure-activity relationship (SAR) studies comparing the biological effects of 3-furyl versus 2-furyl substitution on a pyrazole core are not extensively detailed in the available literature for this specific scaffold, the principles of medicinal chemistry suggest that such positional isomerism would have a significant impact. Changing the attachment point from C2 to C3 alters the relative orientation of the two heterocyclic rings. This modification affects the molecule's shape, dipole moment, and the spatial presentation of key functional groups, which are all critical factors for molecular recognition and binding affinity at a biological target. For example, some studies have noted that the presence of a 2-furyl substituent on a pyrazoline ring was associated with significant antidepressant and anticonvulsant activity. utripoli.edu.ly

Electronic and Steric Effects of the Methyl Group on the Furan Ring

The introduction of a methyl group onto the furan ring is a common strategy in drug design to fine-tune a compound's properties, an effect often referred to as the "magic methyl" effect. nih.gov A methyl group can exert influence through several mechanisms:

Electronic Effects : As an electron-donating group, the methyl substituent increases the electron density of the furan ring through an inductive effect. This can modulate the ring's reactivity and its ability to participate in electronic interactions, such as π-π stacking or cation-π interactions, with a biological target. nih.gov

Steric and Conformational Effects : The steric bulk of the methyl group can play a crucial role in controlling the conformation of the molecule. It can restrict the rotation around the bond connecting the furan and pyrazole rings, locking the molecule into a specific, potentially more bioactive, conformation. This conformational restriction can reduce the entropic penalty upon binding to a target, thereby increasing binding affinity. nih.gov

Hydrophobic Interactions : The lipophilic nature of the methyl group can facilitate favorable hydrophobic interactions within a binding pocket of a protein, potentially displacing water molecules and increasing potency. nih.gov

However, the impact of methylation is highly context-dependent. While in many cases it leads to enhanced activity, in others, the added steric bulk can cause an unfavorable clash with the target protein, leading to a decrease in or loss of activity. nih.gov

Correlations between Structural Features and Specific Biological Activities

The combination of the pyrazole-5-amine core with a substituted furan ring has given rise to compounds with a wide spectrum of biological activities. The specific nature and arrangement of substituents on both rings are directly correlated with the observed pharmacological effects. Pyrazole-containing compounds have demonstrated utility as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents. nih.govmdpi.comacademicstrive.com

For instance, in the pursuit of anti-inflammatory agents, 1,3,4,5-tetrasubstituted pyrazole derivatives have been synthesized, with some analogues showing excellent inhibition of inflammation, superior to the standard drug diclofenac. mdpi.com The nature of the aryl groups at positions 1 and 5, along with other substituents, is critical for this activity.

In the context of anticancer activity, pyrazole-naphthalene derivatives have been evaluated against breast cancer cell lines, while other pyrazole conjugates have shown significant cytotoxicity against various cancer cell lines including MCF-7. mdpi.com The presence of specific moieties, such as a para-nitrophenyl group linked to the pyrazole, has been shown to confer high activity. mdpi.com

The tables below provide illustrative examples from the literature, showcasing how specific structural modifications on pyrazole-furan and related systems correlate with their biological activities.

Table 1: Anti-Inflammatory Activity of Substituted Pyrazoles

Table 2: Anticancer Activity of Substituted Pyrazoles

Reactivity Profiling

The reactivity of "3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine" is governed by the electronic properties and interplay of its constituent pyrazole and furan rings, along with the influence of the methyl and amine substituents.

Electrophilic and Nucleophilic Reactivity of the Pyrazole and Furan Rings

The pyrazole ring is an electron-rich heterocyclic system, which influences its reactivity. researchgate.net Generally, the pyrazole skeleton possesses both nucleophilic and electrophilic centers. The nitrogen atoms, particularly the pyridine-type nitrogen, are nucleophilic. The carbon atoms at positions 3 and 5 are considered electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net Conversely, the carbon at position 4 is nucleophilic and is the typical site for electrophilic substitution reactions such as nitration, sulfonation, and halogenation. researchgate.net The presence of an amino group at the 5-position in "3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine" would further enhance the electron density of the pyrazole ring, potentially increasing its nucleophilicity.

Furan, another π-excessive five-membered heterocycle, is significantly more reactive towards electrophiles than benzene. uoanbar.edu.iqchemzipper.com This heightened reactivity is attributed to the ability of the oxygen heteroatom to stabilize the intermediate carbocation formed during electrophilic attack. chemzipper.compharmaguideline.com Electrophilic substitution on the furan ring predominantly occurs at the C2 (or α) position, as the positive charge in the transition state is more effectively delocalized. uoanbar.edu.iqchemzipper.com In "3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine," the furan ring is substituted at the 2 and 3 positions. The presence of a methyl group at the 2-position, being an electron-donating group, would further activate the furan ring towards electrophilic attack, likely directing incoming electrophiles to the 5-position.

The interplay between these two rings in "3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine" suggests a molecule with multiple reactive sites, capable of engaging in a variety of chemical transformations.

| Ring System | Position | Electronic Character | Predicted Reactivity |

| Pyrazole | N1, N2 | Nucleophilic | Alkylation, Acylation |

| Pyrazole | C4 | Nucleophilic | Electrophilic Substitution |

| Pyrazole | C3, C5 | Electrophilic | Nucleophilic Attack |

| Furan | C5 | Nucleophilic | Electrophilic Substitution |

Analysis of Reaction Mechanisms (e.g., Alkylation at Nitrogen Atoms)

Alkylation at the nitrogen atoms is a common reaction for pyrazole-containing compounds. nih.gov The pyrazole ring in "3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine" contains two nitrogen atoms, offering potential sites for alkylation. The specific nitrogen that undergoes alkylation can be influenced by several factors, including the reaction conditions (such as the base and solvent used) and the nature of the alkylating agent.

The mechanism of N-alkylation of pyrazoles typically involves the deprotonation of the N-H group by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction. The regioselectivity of this reaction (i.e., whether alkylation occurs at N1 or N2) can be a complex issue and is often dependent on steric and electronic factors. In the case of "3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine", the proximity of the bulky 2-methylfuran (B129897) group at the 3-position might sterically hinder alkylation at the N2 position, potentially favoring alkylation at the N1 position. However, electronic effects of the substituents also play a crucial role and can alter this preference.

Theoretical and experimental studies on similar pyrazole systems are often employed to predict and confirm the outcome of such reactions. The formation of different isomers can have significant implications for the biological activity and physical properties of the resulting compounds.

Mechanistic Investigations of Biological Activities Relevant to Pyrazole Furan Hybrid Compounds

Antiviral Activity and Target Interaction

The emergence of novel viral threats has spurred research into new antiviral agents. Pyrazole (B372694) derivatives, including those hybridized with furan (B31954) moieties, have shown promise in this area, particularly against coronaviruses.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.gov Inhibition of Mpro can halt the viral life cycle. nih.gov Several studies have highlighted the potential of pyrazole-containing compounds as Mpro inhibitors. nih.govmdpi.comnih.gov

The catalytic mechanism of Mpro involves a cysteine-histidine dyad (Cys145 and His41) in its active site. nih.govnih.gov Inhibitors often work by forming a covalent or non-covalent bond with the catalytic cysteine, thus blocking the enzyme's activity. nih.gov Pyrazole and pyrazolone scaffolds have been incorporated into molecules designed to fit into the Mpro active site and interact with key residues. mdpi.comnih.gov For instance, certain phenylpyrazolone-1,2,3-triazole hybrids have demonstrated potent inhibitory activity against SARS-CoV-2 Mpro, with some compounds showing stronger inhibition than the reference antiviral agent GC-376. mdpi.com The pyrazole ring in these hybrids plays a crucial role in forming hydrogen bonds with the target enzyme. mdpi.com While direct evidence for "3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine" is lacking, the established activity of related pyrazole structures suggests a potential avenue for investigation.

Anticancer and Antiproliferative Mechanisms

Pyrazole-furan hybrids and related pyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms that disrupt cancer cell proliferation and survival.

Cell Cycle Arrest and Apoptosis Induction

A common mechanism by which pyrazole derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death). waocp.orgnih.gov The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from dividing. mdpi.com

Several pyrazole derivatives have been shown to cause cell cycle arrest at different phases. For example, some pyrazole compounds can induce arrest at the G2/M phase, preventing cells from entering mitosis. nih.gov One study on a specific dispiropiperazine derivative demonstrated its ability to arrest the cell cycle in the M phase, leading to reduced cell viability. nih.gov

Furthermore, pyrazole derivatives can trigger apoptosis through intrinsic pathways. This often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and initiate apoptosis. waocp.org Studies on certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown they can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax, p53, and Caspase-3, ultimately leading to cancer cell death. nih.gov Research on novel chalcone (B49325) derivatives incorporating a 3-(furan-2-yl)pyrazolyl moiety has also shown significant DNA fragmentation in treated cancer cells, a hallmark of apoptosis. d-nb.info

Enzyme Inhibition (e.g., CDK2/cyclin A2, EGFR, HER2)

Another key anticancer mechanism of pyrazole-based compounds is the inhibition of specific enzymes that are crucial for cancer cell growth and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR and HER2.

CDK2/cyclin A2 Inhibition: CDKs are central regulators of the cell cycle, and their dysregulation is a common feature of cancer. nih.gov Pyrazole-based scaffolds have been identified as potent and selective inhibitors of CDK2. nih.gov The inhibition of the CDK2/cyclin A2 complex can halt the cell cycle progression. Numerous pyrazole derivatives have been synthesized and shown to have significant inhibitory effects on CDK2/cyclin A2, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. nih.govresearchgate.net

| Compound Type | Target | IC50 Value | Reference |

| Pyrazolopyridine derivative | CDK2/cyclin A2 | 0.24 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | - | researchgate.net |

EGFR and HER2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers in many types of cancer. nih.gov Inhibition of these receptors can block downstream signaling pathways that promote cell proliferation. Rhodanine–piperazine hybrids are one class of compounds that have been investigated for their ability to target EGFR and HER2. mdpi.com While not directly pyrazole-furan hybrids, this research highlights the potential for heterocyclic compounds to target these important cancer-related enzymes. Some thiazolyl-pyrazolines have also been designed and evaluated as dual EGFR and HER2 inhibitors. nih.gov

Antimicrobial and Antifungal Mechanisms

Pyrazole and its derivatives, including those with furan moieties, have been recognized for their broad-spectrum antimicrobial and antifungal activities. nih.govnih.govmdpi.comarchivepp.com

Succinate Dehydrogenase Inhibition

A primary mechanism for the antifungal activity of some pyrazole-furan carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH). nih.gov SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts cellular respiration and energy production in fungi, leading to their death.

Several novel pyrazol-5-yl-benzamide derivatives have been designed and synthesized as potential SDH inhibitors. nih.gov In vitro bioassays have shown that some of these compounds exhibit excellent activity against various fungal pathogens, with EC50 values comparable to or even better than commercial fungicides like Fluxapyroxad and Boscalid. nih.gov Molecular docking studies have further elucidated the interaction between these pyrazole derivatives and the SDH enzyme, showing hydrogen bonding and π-π interactions with key amino acid residues in the active site. nih.gov

| Compound | Target Fungus | EC50 (mg/L) | Reference |

| 5IIc (a pyrazol-5-yl-benzamide) | Sclerotinia sclerotiorum | 0.20 | nih.gov |

| 5IIc (a pyrazol-5-yl-benzamide) | Valsa mali | 3.68 | nih.gov |

| Fluxapyroxad (commercial fungicide) | Sclerotinia sclerotiorum | 0.12 | nih.gov |

| Boscalid (commercial fungicide) | Sclerotinia sclerotiorum | 0.11 | nih.gov |

Broad-Spectrum Activity against Bacterial and Fungal Strains

Pyrazole-furan hybrids and related pyrazole derivatives have demonstrated notable efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govmdpi.com The structural features of these compounds, particularly the combination of the electron-rich pyrazole and furan moieties, play a crucial role in their antimicrobial action.

Research into pyrazole derivatives has revealed their potential to inhibit the growth of pathogenic microbes. nih.gov For instance, certain 4-hetarylpyrazoles and furo[2,3-c]pyrazoles have been screened for their activity against bacteria such as Bacillus subtilis, Bacillus thuringiensis, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Fusarium oxysporum and Botrytis fabae. nih.govresearchgate.net One study found that a synthesized pyrazole derivative exhibited antibacterial activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL, which is comparable to the standard drug chloramphenicol. nih.govresearchgate.net Other related compounds showed potent antifungal activity with MICs of 6.25 μg/mL against tested fungal strains. nih.govresearchgate.net

The mechanism of action is believed to involve multiple pathways, including the potential to interact with essential bacterial enzymes like DNA gyrase, which is vital for DNA replication. The introduction of different substituents on the pyrazole or furan rings can modulate the antimicrobial spectrum and potency. biointerfaceresearch.comjpsbr.org For example, pyrazole-1-carbothiohydrazide derivatives have shown remarkable antibacterial and antifungal activities, with some compounds exhibiting lower MIC values than standard drugs like chloramphenicol and clotrimazole. nih.gov

| Compound Class | Tested Organism | Activity/Result (MIC) | Reference |

|---|---|---|---|

| 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone | Bacillus subtilis | 3.125 µg/mL | nih.govresearchgate.net |

| N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine | Botrytis fabae, Fusarium oxysporum | 6.25 µg/mL | nih.govresearchgate.net |

| 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one | Botrytis fabae, Fusarium oxysporum | 6.25 µg/mL | nih.govresearchgate.net |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various Bacteria & Fungi | 62.5–125 µg/mL (Antibacterial), 2.9–7.8 µg/mL (Antifungal) | nih.gov |

| Pyrazole derivatives (general) | S. aureus, E. coli, Candida sp. | Pronounced effect observed | biointerfaceresearch.com |

Anti-inflammatory Mechanisms

The anti-inflammatory properties of pyrazole-containing compounds are well-documented, with some derivatives acting as potent agents in mitigating inflammatory responses. researchgate.netnih.govresearchgate.net The mechanisms underlying these effects are multifaceted, involving the inhibition of key inflammatory mediators and pathways. ijpsjournal.com The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in this therapeutic area. nih.gov

A significant mechanism contributing to the anti-inflammatory activity of pyrazole derivatives is the inhibition of protein denaturation. researchgate.net Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. The ability of a compound to prevent protein denaturation implies a potential to mitigate inflammatory processes. Several studies have utilized in vitro assays to evaluate the protein denaturation inhibition capacity of newly synthesized pyrazole derivatives. researchgate.net For example, certain pyrazolone derivatives have been evaluated for their anti-inflammatory activity using the protein denaturation method, demonstrating their potential to stabilize proteins and thus reduce the inflammatory response. oipub.com

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| New heterocyclic derivatives with pyrazole moieties | In vitro protein denaturation | Exhibited significant inhibition of protein denaturation across various concentrations. | researchgate.net |

| 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives | In vitro protein denaturation method | Demonstrated anti-inflammatory activity through inhibition of protein denaturation. | oipub.com |

| Pyrazole-clubbed thiophene derivatives | In vitro protein denaturation | Schiff base analogs showed activity in preventing protein denaturation. | researchgate.net |

Pyrazole-furan hybrids and related compounds exert their anti-inflammatory effects by modulating critical inflammatory signaling pathways. researchgate.net A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins during inflammation. mdpi.com Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core structure. ijpsjournal.commdpi.com

Beyond COX inhibition, these compounds can suppress the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.netsci-hub.se By inhibiting these key signaling molecules, pyrazole derivatives can effectively dampen the inflammatory cascade. researchgate.net Furthermore, some pyrazole-containing hybrids have been shown to reduce the expression of NF-κB, a transcription factor that plays a central role in regulating the immune response to infection and inflammation. sci-hub.se The modulation of these pathways demonstrates the comprehensive anti-inflammatory potential of pyrazole-based compounds. researchgate.net

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.govresearchgate.net Pyrazole-furan hybrids have been investigated as a promising class of compounds in this regard. nih.govresearchgate.net The combination of the pyrazole and furan rings can be hybridized with other pharmacophores, such as 4-aminoquinoline, to enhance antimalarial potency against both chloroquine-sensitive and chloroquine-resistant parasite strains. mdpi.com

A key molecular target for antimalarial drug design is Plasmodium falciparum lactate dehydrogenase (PfLDH). nih.govnih.gov This enzyme is crucial for the parasite's energy metabolism, as it relies on glycolysis for ATP production. nih.gov PfLDH is structurally and kinetically distinct from human LDH isoforms, making it a viable target for selective inhibition. scribd.com

Molecular docking and in vitro studies have shown that pyrazole-based furanone hybrids can act as inhibitors of PfLDH. nih.govresearchgate.net The binding of these hybrid molecules to the active site of PfLDH disrupts its function, leading to a cytotoxic energy deficit within the parasite. nih.govresearchgate.net Studies have identified specific furanone-pyrazole derivatives with potent antimalarial activity, exhibiting IC50 values in the low microgram per milliliter range, which correlates well with their PfLDH inhibitory action. nih.govresearchgate.net These findings suggest that PfLDH is a potential molecular target for synthesized pyrazole-furan compounds and that these hybrids can serve as lead structures for the development of novel antimalarial drugs. mdpi.comresearchgate.net

| Compound Class | Target | Activity/Result (IC50) | Reference |

|---|---|---|---|

| Furanone-pyrazole hybrid (7d) | P. falciparum (in vitro) | 1.968 µg/ml | nih.govresearchgate.net |

| Furanone-pyrazole hybrid (7g) | P. falciparum (in vitro) | 1.983 µg/ml | nih.govresearchgate.net |

| Furanone-pyrazole hybrid (8e) | P. falciparum (in vitro) | 2.069 µg/ml | nih.govresearchgate.net |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | P. falciparum 3D7 strain (chloroquine-sensitive) | 0.0130 µM | mdpi.com |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | P. falciparum K1 strain (chloroquine-resistant) | 0.02 µM | mdpi.com |

Other Relevant Biological Activities (e.g., Antioxidant, Enzyme Inhibition, Receptor Modulation)

In addition to the activities mentioned above, pyrazole-furan hybrids and their analogs exhibit a range of other biological effects, underscoring their versatility as a pharmacological scaffold.

Antioxidant Activity: Many pyrazole derivatives have been reported to possess antioxidant properties. tandfonline.comijpsr.comresearchgate.net They can scavenge free radicals, which are implicated in various pathological conditions. nih.gov The antioxidant capacity is often evaluated using methods like the phosphomolybdenum method, with activity expressed as ascorbic acid equivalents. nih.gov The presence of hydroxyl and amino groups on the pyrazole nucleus appears to be important for this activity. researchgate.net

Enzyme Inhibition: Beyond PfLDH and COX, pyrazole derivatives have been shown to inhibit other enzymes. For instance, some have been investigated as inhibitors of phosphodiesterase 10A (PDE10A) and various protein kinases, which are targets for neurodegenerative diseases and cancer, respectively. nih.govmdpi.comnih.gov The pyrazole ring is valued in kinase inhibitor design for its ability to form key interactions within the enzyme's active site and for its metabolic stability. nih.gov

Receptor Modulation: The pyrazole scaffold is also found in compounds that modulate the activity of various receptors. For example, pyrazole derivatives have been developed as potent and selective antagonists for the brain cannabinoid receptor (CB1). nih.gov Additionally, certain pyrazoles have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4), which has potential applications in treating Parkinson's disease. nih.govmdpi.com

Amine Oxidase Inhibition

No research data was found regarding the amine oxidase inhibitory activity of 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine.

Acetylcholinesterase (AChE) Inhibition

There are no available studies or data on the acetylcholinesterase inhibitory properties of 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine.

Monoamine Oxidase B (MAO-B) Inhibition

Specific research on the monoamine oxidase B inhibitory activity of 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine could not be located in the available scientific literature. While some pyrazoline derivatives have shown potent and selective MAO-B inhibition, this has not been specifically documented for the requested compound. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Pyrazole-Furan Derivatives with Enhanced Specificity

Future synthetic efforts should be directed toward creating a library of derivatives based on the 3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine core to explore and establish robust structure-activity relationships (SAR). nih.govnih.gov The synthesis of pyrazole (B372694) derivatives is well-documented, often involving classical cyclocondensation reactions of 1,3-bielectrophilic compounds with hydrazine (B178648) or its derivatives. mdpi.comchim.it By systematically modifying different positions on the scaffold, researchers can fine-tune the compound's physicochemical properties and biological specificity.

Key synthetic modifications could include:

Substitution on the Pyrazole Ring: Alkylation or arylation at the N1 position of the pyrazole ring can significantly alter lipophilicity and hydrogen bonding capacity, potentially improving cell permeability and target engagement. nih.gov

Functionalization of the Amine Group: The 5-amine group is a prime site for derivatization into amides, sulfonamides, or ureas, which can introduce new interaction points with biological targets. nih.govmdpi.com

Modification of the Furan (B31954) Ring: Altering or replacing the methyl group on the furan ring could modulate steric and electronic properties, influencing binding affinity and selectivity.

| Modification Strategy | Rationale | Potential Synthetic Approach | Anticipated Outcome |

|---|---|---|---|

| N1-Alkylation/Arylation of Pyrazole | Modulate lipophilicity, block H-bond donation, introduce new binding interactions. | Reaction with various alkyl or aryl halides. | Enhanced potency and altered pharmacokinetic profile. |

| Acylation of 5-Amine Group | Introduce hydrogen bond acceptors/donors, explore new binding pockets. | Reaction with acyl chlorides or carboxylic acids. nih.gov | Improved target specificity and binding affinity. |

| Substitution at Furan C4/C5 Positions | Probe steric and electronic requirements of the target's binding site. | Multi-step synthesis starting from functionalized furan precursors. | Increased selectivity for the desired biological target. |

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

To accelerate the drug discovery process and rationalize the design of new derivatives, advanced computational methods are indispensable. nih.gov In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide crucial insights into how structural modifications affect biological activity, thereby guiding synthetic efforts toward more promising candidates. ijnrd.orgnih.gov

Future computational studies on the 3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine scaffold should involve:

3D and 5D-QSAR Studies: Developing robust QSAR models based on a library of synthesized analogs can help predict the activity of virtual compounds and identify key structural features associated with potency. nih.govresearchgate.net

Molecular Docking and Dynamics: Docking simulations can predict the binding modes of derivatives within the active sites of various target proteins, such as kinases or enzymes implicated in disease. researchgate.net Subsequent molecular dynamics simulations can assess the stability of these binding poses over time.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage lead optimization, helping to filter out compounds with unfavorable pharmacokinetic profiles before committing to costly synthesis and testing. researchgate.net

| Computational Method | Application | Expected Output |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. ej-chem.org | A mathematical model correlating structural descriptors with activity, guiding the design of more potent compounds. |

| Molecular Docking | Predict binding orientation and affinity of ligands to a protein target. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide lead optimization. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the movement of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. nih.gov |

| ADMET Profiling | Predict pharmacokinetic and toxicity properties. | Early identification of candidates with drug-like properties. researchgate.net |

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often respond better to therapies that can modulate multiple biological targets simultaneously. researchgate.net The pyrazole scaffold is a cornerstone in the design of multi-target agents, particularly protein kinase inhibitors. nih.gov The 3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine framework is an ideal starting point for developing ligands with carefully curated polypharmacology.

Future research in this area should focus on:

Rational Design of Multi-Target Ligands: By integrating structural features known to interact with different target families, novel derivatives could be designed to, for instance, inhibit multiple kinases in an oncogenic pathway or target both amyloid-beta aggregation and cholinesterase enzymes in Alzheimer's disease. taylorfrancis.com

Systems Biology Approaches: Analyzing the interaction networks of potential targets can help identify strategic combinations for synergistic therapeutic effects.

Screening Against Target Panels: Testing new derivatives against broad panels of kinases and other enzymes can uncover both desired multi-target profiles and potential off-target effects early in the discovery process.

Potential targets for a multi-target approach include protein kinases (e.g., VEGFR, EGFR), enzymes involved in neuroinflammation (e.g., COX), and targets related to metabolic diseases. researchgate.netsemanticscholar.org

Investigation of Mechanism of Action at the Molecular and Cellular Levels

A thorough understanding of a compound's mechanism of action is fundamental for its translation into a therapeutic agent. For any bioactive derivative of 3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine, a multi-faceted investigation will be required to elucidate how it exerts its effects.

A systematic approach would include:

Molecular Target Identification: Initial biochemical or enzymatic assays against suspected targets (e.g., based on computational predictions) can confirm direct interactions. Techniques like thermal shift assays or affinity chromatography can be used for unbiased target identification.

Cellular Pathway Analysis: Once a target is confirmed, cell-based assays are needed to determine the downstream consequences of target modulation. This includes Western blotting to assess changes in signaling pathways, cell cycle analysis via flow cytometry, and assays for apoptosis or other cellular fates. nih.gov

Phenotypic Screening: Observing the compound's effect in disease-relevant cellular models (e.g., cancer cell lines, neuronal cells under stress) can validate its therapeutic potential and provide a more holistic view of its biological activity. nih.gov

Development of Functional Probes and Imaging Agents Based on the 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine Scaffold

Beyond direct therapeutic use, the 3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine scaffold can be adapted to create valuable research tools. Functional chemical probes and diagnostic imaging agents are critical for studying biological processes and validating drug-target engagement in living systems. nih.gov

Future development in this area could involve:

PET Imaging Agents: The pyrazole scaffold has been successfully used to develop radiotracers for Positron Emission Tomography (PET). nih.gov By incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a high-affinity derivative, researchers could create an imaging agent to visualize the distribution and density of a specific target (e.g., a receptor or enzyme) in the brain or in tumors.

Fluorescent Probes: Attaching a fluorophore to the scaffold can create a probe for use in fluorescence microscopy. This would allow for the visualization of target localization within cells or tissues and enable techniques like Förster resonance energy transfer (FRET) to study molecular interactions in real-time.

Affinity-Based Probes: Derivatizing the scaffold with a reactive group or a photo-affinity label can create probes for covalently labeling and identifying target proteins from complex biological samples.

| Probe/Agent Type | Required Modification | Application | Example |

|---|---|---|---|

| PET Imaging Agent | Incorporate a positron-emitting isotope (e.g., ¹⁸F). mdpi.com | Non-invasive, quantitative imaging of target expression and drug occupancy in vivo. | [¹⁸F]-labeled derivative for imaging neuroinflammation. |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Visualize target localization and dynamics in live cells via microscopy. | A derivative linked to a fluorophore to track a specific kinase in the cell. |

| Affinity-Based Probe | Incorporate a biotin (B1667282) tag for pulldown or a photoreactive group for covalent labeling. | Target identification and validation from cell lysates. | Biotinylated analog to isolate binding partners. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is common for pyrazole derivatives. For example, a related compound (O-1302) was synthesized via condensation of hydrazine derivatives with β-keto esters, followed by functionalization using halogenation or nucleophilic substitution . Optimize reaction conditions (e.g., solvent, temperature) using Design of Experiments (DoE) to improve yields. For furan substitution, consider Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 2-methylfuran moiety .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use HPLC with UV detection (≥95% purity threshold) and confirm structure via:

- 1H/13C NMR : Compare chemical shifts to analogs (e.g., 3-(trifluoromethyl)-1H-pyrazol-5-amine shows NH2 signals at δ 4.5–5.5 ppm and pyrazole protons at δ 6.0–7.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (expected m/z: 204.09 for C9H10N3O) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) .

Q. What strategies are effective for resolving contradictions in spectral data during characterization?

- Methodology : If NMR signals overlap (e.g., pyrazole vs. furan protons), use 2D techniques (COSY, HSQC) or deuterated solvents. For crystallographic discrepancies, compare with single-crystal X-ray data of analogs (e.g., triclinic crystal systems with P1 space groups for similar pyrazoles) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., p38α MAP kinase, a inflammation-related target). Use QSAR models trained on pyrazole analogs to predict IC50 values. Validate with in vitro assays (e.g., kinase inhibition) .

Q. What in vivo experimental designs are suitable for evaluating its pharmacokinetic (PK) profile?

- Methodology : Administer the compound (oral/i.v.) to rodent models and collect plasma at intervals (0–24h). Quantify using LC-MS/MS. Calculate parameters (t1/2, Cmax, AUC) and compare to controls. Assess metabolite formation via liver microsome assays .

Q. How does the 2-methylfuran substituent influence reactivity in catalytic transformations?

- Methodology : Conduct kinetic studies under varying conditions (e.g., Pd-catalyzed arylation). Compare reaction rates with analogs lacking the methyl group (e.g., 3-furan-3-yl derivatives). Use DFT calculations to model steric/electronic effects of the methyl group .

Q. What analytical techniques resolve stability issues under physiological conditions?

- Methodology : Perform forced degradation studies (pH 1–13, 40–80°C). Monitor decomposition via UPLC-MS and identify degradation products. Use Arrhenius plots to predict shelf-life .

Q. How can structural modifications enhance selectivity for therapeutic targets?

- Methodology : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) at the pyrazole or furan positions. Screen against target panels (e.g., GPCRs, kinases) to establish structure-activity relationships (SAR). Prioritize candidates with >10-fold selectivity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.